5-Bromo-4,6-dichloropyrimidin-2-amine
Overview
Description
5-Bromo-4,6-dichloropyrimidin-2-amine is a compound of interest due to its utility in the synthesis of various derivatives with significant biological activities. Its synthesis typically involves nucleophilic substitution reactions and is characterized by its bromo and chloro substituents, which make it a versatile intermediate in organic synthesis.
Synthesis Analysis
The synthesis of 5-Bromo-4,6-dichloropyrimidin-2-amine derivatives involves nucleophilic substitution reactions. For instance, a series of novel derivatives were synthesized by reacting with various sulfonyl and acid chlorides, characterized by spectral studies including FT-IR, 1H NMR, and LC-MS, indicating the formation of desired compounds with high specificity (Ranganatha et al., 2018).
Molecular Structure Analysis
The molecular structure of derivatives, like 5-bromo-2-chloro-6-methylpyrimidin-4-amine, was studied using X-ray crystallography. These analyses showed regioselective displacement reactions, indicating the complexity and specificity of the molecular structure of these compounds (Doulah et al., 2014).
Chemical Reactions and Properties
The chemical reactivity and properties of 5-Bromo-4,6-dichloropyrimidin-2-amine derivatives are influenced by their halogen substituents. These properties facilitate further chemical modifications, enabling the synthesis of a wide range of biologically active compounds. For example, regioselective displacement reactions with ammonia and subsequent reactions with secondary amines highlight the compound's chemical versatility (A. Doulah et al., 2014).
Physical Properties Analysis
The physical properties, including crystallinity and solubility, are crucial for the compound's application in synthesis. The crystalline structure, confirmed by X-ray diffraction, shows significant intramolecular and intermolecular interactions, influencing the compound's stability and reactivity (Martins et al., 1998).
Chemical Properties Analysis
5-Bromo-4,6-dichloropyrimidin-2-amine's chemical properties, such as reactivity towards nucleophiles and electrophiles, are central to its role as an intermediate in organic synthesis. These properties are exploited in the synthesis of complex molecules, where the compound acts as a key intermediate due to its active bromo and chloro groups (Hou et al., 2016).
Scientific Research Applications
Regioselectivity in Chemical Reactions
5-Bromo-4,6-dichloropyrimidin-2-amine has been studied for its role in regioselective chemical reactions. A research by Doulah et al. (2014) explored the regioselective displacement reaction of this compound with ammonia, leading to the formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine. This process is significant in the synthesis of various aminopyrimidines, demonstrating the compound's utility in creating diverse chemical structures (Doulah et al., 2014).
Antibacterial and Antifungal Activities
Ranganatha et al. (2018) synthesized novel 5‑bromo‑2-chloropyrimidin-4-amine derivatives with significant in vitro antibacterial and antifungal activities. This highlights the potential of 5-Bromo-4,6-dichloropyrimidin-2-amine derivatives in pharmacological and biomedical research, particularly in the development of new antimicrobial agents (Ranganatha et al., 2018).
Synthesis of Heterocyclic Compounds
Afrough et al. (2019) introduced a methodology for synthesizing pyrimido[4′,5′:5,6][1,4]thiazino[2,3-b]quinoxaline derivatives using 5-bromo-4,6-dichloropyrimidin-2-amine. This study demonstrates the compound's role in forming complex heterocyclic structures, which are crucial in various chemical and pharmaceutical applications (Afrough et al., 2019).
Palladium-Catalyzed Reactions
Ji, Li, and Bunnelle (2003) investigated the amination of 5-bromo-2-chloropyridine, a related compound, using a palladium-Xantphos complex. This study provides insights into the behavior of similar bromo-dichloropyrimidines in palladium-catalyzed reactions, which are critical in organic synthesis and pharmaceutical manufacturing (Ji et al., 2003).
Synthesis of Azo Compounds
Nikpour et al. (2012) reported the efficient synthesis of novel azo compounds based on pyrimido[4,5-e][1,3,4]thiadiazine using 5-bromo-2,4-dichloro-6-alkylpyrimidines. This shows the utility of bromo-dichloropyrimidines in creating azo dyes, which have applications in the textile industry and as biological stains (Nikpour et al., 2012).
Safety And Hazards
5-Bromo-4,6-dichloropyrimidin-2-amine is classified as Acute Tox. 3 Dermal, Acute Tox. 3 Inhalation, Acute Tox. 3 Oral, Eye Dam. 1, Skin Corr. 1B, and Skin Sens. . This indicates that the compound is toxic if swallowed, inhaled, or in contact with skin, causes serious eye damage, and may cause skin irritation or allergic skin reactions .
properties
IUPAC Name |
5-bromo-4,6-dichloropyrimidin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrCl2N3/c5-1-2(6)9-4(8)10-3(1)7/h(H2,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAUORAFVFXRKDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(N=C1Cl)N)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrCl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60347145 | |
Record name | 5-bromo-4,6-dichloropyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60347145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4,6-dichloropyrimidin-2-amine | |
CAS RN |
7781-26-2 | |
Record name | 5-bromo-4,6-dichloropyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60347145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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